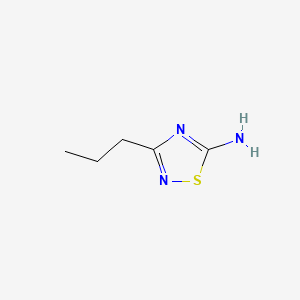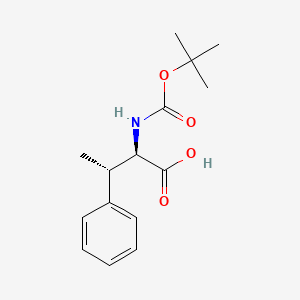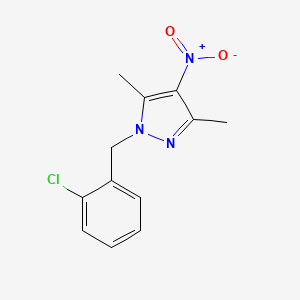
3-Chloro-4-(phenylsulfanyl)aniline
Descripción general
Descripción
3-Chloro-4-(phenylsulfanyl)aniline is a chemical compound with the molecular formula C12H10ClNS . It has a molecular weight of 235.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClNS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 . This indicates the presence of a chlorine atom (Cl), a sulfur atom (S), and a nitrogen atom (N) in the compound, along with carbon © and hydrogen (H) atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
1. Ligand Properties in Crystal Structures
3-Chloro-4-(phenylsulfanyl)aniline and its derivatives can act as tridentate ligands in crystal structures. For example, in a study of N,N'-bis(4-chlorobenzylidene)-disulfanediylbis(2-aniline), two phenyl sulfide moieties derived from an analogous structure were found to be joined through their sulfur atoms, demonstrating the potential of these compounds in forming complex crystal structures with trans configurations about the S-S bond (İde et al., 1997).
2. Synthesis of Antimicrobial Agents
Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. A study on Schiff’s bases of 4-Chloro-3-coumarin aldehyde demonstrated that these compounds exhibit significant antimicrobial activity against various gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).
3. Corrosion Inhibition
Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors. A study on the inhibiting action of a synthesized thiophene Schiff base on mild steel in acidic solutions demonstrated significant efficiency, indicating the potential of such compounds in protecting metals from corrosion (Daoud et al., 2014).
4. Sulfonated Oxindoles Synthesis
Another application lies in the synthesis of sulfonated oxindoles. A process utilizing anilines, which can include this compound, for the assembly of 3-((arylsulfonyl)methyl)indolin-2-ones has been developed. This method is efficient and has a broad scope, indicating the versatility of these compounds in chemical synthesis (Liu et al., 2017).
5. Nonlinear Optical Materials
Compounds similar to this compound have been studied for their potential as nonlinear optical materials. A study on chloro and trifluoromethyl derivatives of aniline, including vibrational analysis and theoretical computations, highlighted their potential in this field (Revathi et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-4-phenylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRNYBQUMRCICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)
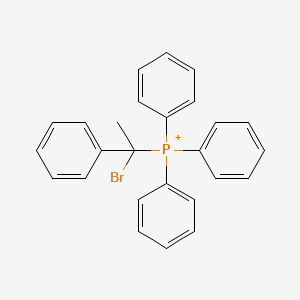

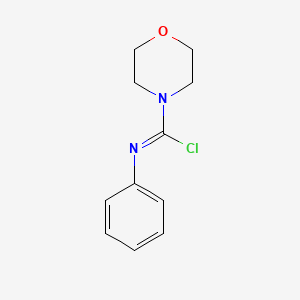
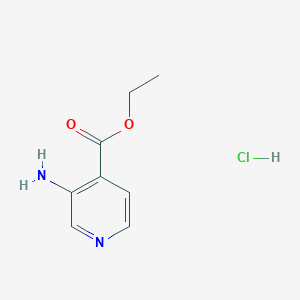
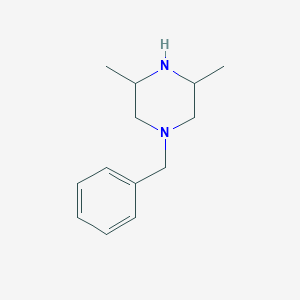


phosphorane](/img/structure/B3370101.png)

